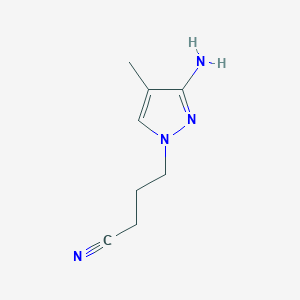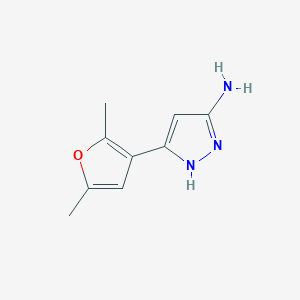
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethylfuran with hydrazine derivatives under specific conditions. One common method involves the use of microwave-assisted organic synthesis, which offers advantages such as shorter reaction times and higher yields. For instance, a reaction involving 2,5-dimethylfuran, hydrazine hydrate, and an appropriate catalyst under microwave irradiation can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or conventional heating methods. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Microwave-assisted synthesis is often preferred due to its operational simplicity, safety, and minimization of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory and anticancer effects are thought to be mediated through the modulation of inflammatory pathways and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-thiol: This compound has a thiol group in place of the amine group.
Uniqueness
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5-(2,5-dimethylfuran-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-5-3-7(6(2)13-5)8-4-9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12) |
InChI-Schlüssel |
HOXLRHPDXQSFCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13306740.png)
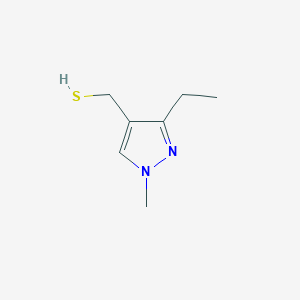
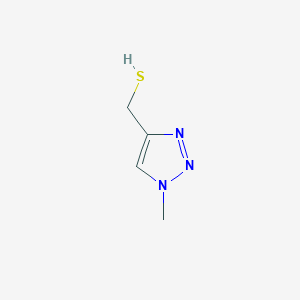
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)

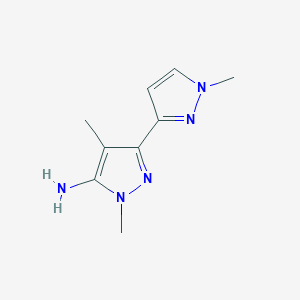
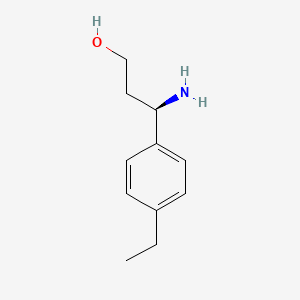
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)


![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
